molecular formula C14H15NO4 B1505102 Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate CAS No. 668971-91-3

Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B1505102
CAS No.: 668971-91-3
M. Wt: 261.27 g/mol
InChI Key: RCCXOAUTCRKBIC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a chemical compound belonging to the class of oxazoles, which are heterocyclic aromatic organic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its ethoxyphenyl group attached to the oxazole ring, making it a unique and valuable molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-ethoxybenzoic acid and ethyl chloroformate as the primary starting materials.

  • Reaction Steps: The process involves the formation of an oxazole ring through cyclodehydration reactions. The reaction conditions usually require heating under reflux with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the oxazole ring to other functional groups, such as alcohols or amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents on the phenyl ring are replaced by different nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as ammonia (NH3) or halides (Cl-, Br-) are employed, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and other substituted phenyl compounds.

Scientific Research Applications

Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate is compared with other similar compounds, such as:

  • Ethyl 5-(2-methoxyphenyl)-1,2-oxazole-3-carboxylate: Similar structure but with a methoxy group instead of ethoxy.

  • Ethyl 5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylate: Contains a hydroxyl group instead of an ethoxy group.

  • Ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate: Features a chloro substituent on the phenyl ring.

These compounds differ in their electronic properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-17-12-8-6-5-7-10(12)13-9-11(15-19-13)14(16)18-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXOAUTCRKBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701704
Record name Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-91-3
Record name Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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